molecular formula C15H13ClO2 B6304202 Benzyl 3-chloro-4-methylbenzoate CAS No. 2056110-37-1

Benzyl 3-chloro-4-methylbenzoate

Cat. No.: B6304202
CAS No.: 2056110-37-1
M. Wt: 260.71 g/mol
InChI Key: VSCKUMMKAXXWFB-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-4-methylbenzoate is an organic compound with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . It is a derivative of benzoic acid, where the benzyl group is esterified with 3-chloro-4-methylbenzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-chloro-4-methylbenzoate can be synthesized through the esterification of 3-chloro-4-methylbenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-chloro-4-methylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.

    Industry: Employed in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 3-chloro-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-chloro-4-methylbenzoic acid, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-chloro-4-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

benzyl 3-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCKUMMKAXXWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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